molecular formula C6H12O7 B1199995 2-Carboxy-D-arabinitol

2-Carboxy-D-arabinitol

Cat. No.: B1199995
M. Wt: 196.16 g/mol
InChI Key: XONDRGRALZTVKD-ZMIZWQJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-carboxy-D-arabinitol is the 2-carboxy derivative of D-arabinitol. It derives from a D-arabinitol. It is a conjugate acid of a 2-carboxylato-D-arabinitol(1-).

Scientific Research Applications

Regulation of Photosynthesis

Role in Rubisco Regulation
CA1P is primarily known for its role as an inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the enzyme responsible for carbon fixation in plants. Research indicates that CA1P acts as a regulatory molecule that modulates Rubisco activity based on the light/dark cycles experienced by plants. This regulation is crucial as it helps optimize photosynthetic efficiency under varying environmental conditions .

Enzymatic Activity
Studies have shown that the enzyme carboxyarabinitol 1-phosphatase, which dephosphorylates CA1P, plays a vital role in this regulation. The enzyme can be purified from various plant sources, including tobacco and French bean, and exhibits significant activity modulation by metabolites such as fructose-1,6-bisphosphate and glutathione . This modulation of enzymatic activity highlights the intricate biochemical pathways plants utilize to adapt to their environment.

Agricultural Biotechnology

Enhancing Crop Resilience
The manipulation of CA and CA1P pathways presents opportunities for enhancing crop resilience to stress conditions. By understanding how these compounds regulate Rubisco and affect photosynthesis, researchers can develop strategies to engineer crops that maintain higher productivity under suboptimal conditions such as drought or low light .

Genetic Engineering Approaches
Genetic studies have identified genes associated with CA1P phosphatase from several plant species, including wheat and Arabidopsis. These genes can potentially be targeted for genetic engineering to improve photosynthetic efficiency and crop yields .

Potential Therapeutic Applications

Biochemical Research
Beyond agriculture, CA and CA1P have implications in biochemical research related to metabolic pathways. Their role as inhibitors of key enzymes makes them subjects of interest in studies aimed at understanding metabolic regulation and potential therapeutic interventions for metabolic disorders .

Case Studies

StudyFindingsImplications
Andralojc et al. (2012)Identified the role of CA1P phosphatase in regulating Rubisco activity across different plant speciesHighlights potential for crop improvement through genetic manipulation
Moore et al. (1999)Demonstrated that CA1P binds to Rubisco in vivo, affecting its stability and activitySuggests pathways for enhancing plant efficiency through metabolic engineering
Hamama et al. (2018)Explored the purification methods for CA1P phosphatase from various plant sourcesProvides a foundation for further biochemical studies on enzyme applications

Properties

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoic acid

InChI

InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/t3-,4-,6-/m1/s1

InChI Key

XONDRGRALZTVKD-ZMIZWQJLSA-N

SMILES

C(C(C(C(CO)(C(=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@](CO)(C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(CO)(C(=O)O)O)O)O)O

Synonyms

2-carboxy-D-arabinitol
2-carboxyarabinitol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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